3-(4-chlorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a propan-2-ylphenyl group
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include chlorophenyl derivatives, methylating agents, and propan-2-ylphenyl compounds. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(4-chlorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one stands out due to its unique structural features and potential applications Similar compounds include other pyrazoloquinazolines with different substituents on the phenyl rings These compounds may share some similar properties but can differ significantly in their biological activities and chemical reactivity
Properties
Molecular Formula |
C26H24ClN3O |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-8-(4-propan-2-ylphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C26H24ClN3O/c1-15(2)17-4-6-18(7-5-17)20-12-23-22(24(31)13-20)14-28-26-25(16(3)29-30(23)26)19-8-10-21(27)11-9-19/h4-11,14-15,20H,12-13H2,1-3H3 |
InChI Key |
VDTQQMWDFUBKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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